molecular formula C₁₈H₃₇NO B1146292 (+)-Deoxocassine CAS No. 38726-62-4

(+)-Deoxocassine

Cat. No. B1146292
CAS RN: 38726-62-4
M. Wt: 283.49
InChI Key:
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Description

Synthesis Analysis

A concise total synthesis of (+)-Deoxocassine has been achieved from d-xylose, involving key steps such as alkyl Grignard reaction, S N 2 substitution of mesylate by azide, Wittig reaction, and reductive amination (Kishore et al., 2012). Another approach employs the aza-Achmatowicz oxidation as the key step for synthesizing cis-2,3,6-trisubstituted piperidines, illustrating a facile synthesis pathway for (+)-Deoxocassine (Cassidy & Padwa, 2004).

Scientific Research Applications

Synthesis from d-xylose

A significant advancement in the synthesis of (+)-deoxocassine was achieved by deriving it from d-xylose. Key steps in this process included alkyl Grignard reaction, S N 2 substitution by azide, Wittig reaction, and reductive amination. This synthesis presents a concise and efficient method for producing (+)-deoxocassine (Kishore et al., 2012).

Diastereoselective Reduction in Synthesis

The diastereoselective reduction of chiral piperidine β-enamino esters and ketones played a crucial role in synthesizing (+)-deoxocassine. This process led to the successful creation of 2,3- or 2,3,6-substituted piperidines, demonstrating a versatile approach to synthesizing this compound (Noël et al., 2007).

Asymmetric Aminohydroxylation Route

An asymmetric aminohydroxylation route was developed to create cis-2,6-disubstituted piperidine-3-ol, which was then applied to the synthesis of (−)-deoxocassine. This method demonstrated efficiency, flexibility, and convergence, showcasing an innovative approach to synthesizing this alkaloid (Kandula & Kumar, 2006).

Aza-Achmatowicz Approach

The aza-Achmatowicz oxidation method was employed to synthesize several cis-2,3,6-trisubstituted piperidines, including (+)-deoxocassine. This approach facilitated the facile synthesis of piperidin-3-ol alkaloids, highlighting its utility in creating complex molecular structures (Cassidy & Padwa, 2004).

Safety And Hazards

This would involve studying the compound’s toxicity and any risks associated with its use. Are there any safety precautions that need to be taken when handling it?


Future Directions

This would involve a discussion of any unanswered questions about the compound and suggestions for future research.


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properties

CAS RN

38726-62-4

Product Name

(+)-Deoxocassine

Molecular Formula

C₁₈H₃₇NO

Molecular Weight

283.49

Origin of Product

United States

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